molecular formula C8H4F2O3 B1459594 2,3-Difluoro-4-formylbenzoic acid CAS No. 1897016-64-6

2,3-Difluoro-4-formylbenzoic acid

Cat. No. B1459594
CAS RN: 1897016-64-6
M. Wt: 186.11 g/mol
InChI Key: PMLLEOQJBXCPSS-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-formylbenzoic acid (DFFBA) is an organic compound that has been gaining attention in recent years due to its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. It is a versatile molecule that can be used as a starting material for a variety of reactions, and has been used in the synthesis of a wide range of compounds, including pharmaceuticals. DFFBA is also known to have potential therapeutic applications, as it has been found to possess anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Biomedical Applications: Hydrogels

2,3-Difluoro-4-formylbenzoic acid: is utilized in the synthesis of hydrogels with Schiff base linkages . These hydrogels exhibit self-healing properties and pH-sensitivity, making them suitable for drug delivery, tissue regeneration, wound healing, and as tissue adhesives .

Material Science: Polymer Crosslinking

In material science, this compound serves as a crosslinker to generate benzoic Schiff base-based hydrogels . These hydrogels can be tailored for mechanical properties and chemical stabilities, which are essential in developing smart materials for various applications .

Analytical Chemistry: Chemosensors

2,3-Difluoro-4-formylbenzoic acid: has been reported to be involved in the development of sugar chemosensors . These chemosensors detect sugars through specific interactions, which are crucial in analytical applications such as quality control in food production and medical diagnostics .

Pharmaceutical Research: Antibacterial Agents

The compound is an intermediate in the synthesis of quinolone-3-carboxylic acids derivatives, which are potential antibacterial agents. Its role in the development of new pharmaceuticals is significant due to the ongoing need for novel antibiotics.

Environmental Science: Pollutant Detection

While specific applications in environmental science were not directly found, related compounds like 2,3-difluoro-4-hydroxybenzoic acid are used in research for pollutant detection and environmental monitoring . It’s plausible that 2,3-Difluoro-4-formylbenzoic acid could be used in similar contexts.

Agricultural Applications: Pesticide Development

In agriculture, derivatives of 2,3-Difluoro-4-formylbenzoic acid may be used in the synthesis of more effective pesticides. The compound’s properties could potentially enhance the binding affinity of pesticides to their targets, leading to improved crop protection measures .

properties

IUPAC Name

2,3-difluoro-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLLEOQJBXCPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-formylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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